

# Ethylene Phthalate: A Technical Guide to its Discovery, Synthesis, and Properties

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Compound of Interest		
Compound Name:	Ethylene phthalate	
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#### Introduction

**Ethylene phthalate** (CAS No. 4196-98-9), a cyclic diester of phthalic acid and ethylene glycol, represents a fundamental structure in the broader class of phthalates. While not as commercially prominent as its polymeric counterpart, polyethylene terephthalate (PET), or other phthalate plasticizers, its study provides valuable insights into the chemistry of cyclic esters and the historical development of polyesters. This technical guide offers a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **ethylene phthalate**, along with a discussion of the general biological impact of phthalates.

### **Discovery and History**

The specific moment of the first synthesis of **ethylene phthalate** is not prominently documented in historical records. However, its existence and synthesis were established in the early era of polymer chemistry. A 1934 patent granted to Henry C. Brubaker and assigned to E.I. du Pont de Nemours & Company, with an application date of January 24, 1928, describes the production of "ethylene glycol phthalate" as a new composition of matter. This work was part of the broader exploration of polyesters, a field significantly advanced by Wallace Carothers at DuPont during the same period. Carothers' foundational research in the 1920s and 1930s on polymerization and the synthesis of polyesters and polyamides laid the groundwork for the development of synthetic fibers like nylon and the commercialization of polyesters.[1][2] The synthesis of **ethylene phthalate** can be seen as a logical step in the



systematic investigation of reactions between diols and dicarboxylic acids (or their anhydrides), which was a central theme of this pioneering era of polymer science.

### **Physicochemical Properties**

**Ethylene phthalate** is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	4196-98-9	[3][4]
Molecular Formula	C10H8O4	[3][4]
Molecular Weight	192.17 g/mol	[3][4]
Boiling Point	457.4 °C at 760 mmHg	N/A
Melting Point	>235 °C	N/A
Density	1.308 g/cm <sup>3</sup>	N/A
Flash Point	250.3 °C	N/A
Synonyms	3,4-Dihydro-2,5- benzodioxocine-1,6-dione, Ethylene glycol phthalate, Phthalic acid cyclic ethylene ester	[3][4]

## Experimental Protocols Synthesis of Ethylene Phthalate

The synthesis of **ethylene phthalate** is typically achieved through the esterification of phthalic anhydride with ethylene glycol. The following protocol is a representative method based on the principles of Fischer esterification and historical patent literature.

#### Materials:

Phthalic anhydride (1.0 eq)



- Ethylene glycol (1.0 eq)
- Sulfuric acid (catalytic amount)
- Benzene or Toluene (as a solvent for azeotropic removal of water)
- Sodium carbonate solution (for washing)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

#### Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride, ethylene glycol, and the solvent.
- Add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium carbonate solution to neutralize the acidic catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude ethylene phthalate.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

### **Characterization of Ethylene Phthalate**

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- ¹H NMR: The proton NMR spectrum of **ethylene phthalate** is expected to show characteristic signals for the aromatic protons of the phthalate ring and the methylene protons of the ethylene glycol moiety. The aromatic protons will likely appear as a multiplet in the range of 7.5-7.8 ppm. The four equivalent methylene protons of the ethylene bridge would be expected to show a singlet around 4.5 ppm.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups (around 167 ppm), the aromatic carbons (in the 128-134 ppm range), and the methylene carbons of the ethylene glycol bridge (around 65 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of **ethylene phthalate** will exhibit a strong absorption band characteristic of the C=O stretching of the ester functional group, typically in the region of 1720-1740 cm<sup>-1</sup>. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of phthalates. The sample, dissolved in a suitable solvent, is injected into the gas chromatograph. The retention time of the **ethylene phthalate** peak can be used for identification. The mass spectrometer will show a molecular ion peak (m/z = 192) and characteristic fragmentation patterns that can confirm the structure of the compound. A common fragment ion for many phthalates is observed at m/z 149, corresponding to the protonated phthalic anhydride fragment.

### **Visualizations**

## General Signaling Pathway for Endocrine Disruption by Phthalates

While a specific signaling pathway for **ethylene phthalate** has not been elucidated, many phthalates are known to act as endocrine-disrupting chemicals (EDCs). They can interfere with the endocrine system by interacting with nuclear receptors. The following diagram illustrates a generalized signaling pathway for phthalate-mediated endocrine disruption. Phthalates can enter the cell and bind to nuclear receptors such as the Peroxisome Proliferator-Activated Receptors (PPARs) or the Estrogen Receptor (ER). This binding can lead to the activation or inhibition of the receptor, which then translocates to the nucleus, binds to specific DNA



sequences (hormone response elements), and modulates the transcription of target genes, leading to various biological effects.[2][3][5][6][7]



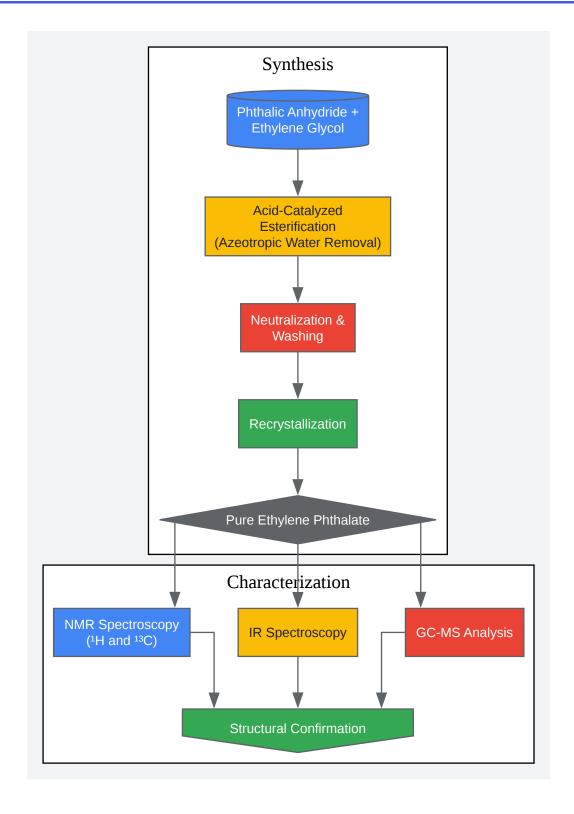
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Generalized signaling pathway for phthalate endocrine disruption.

## **Experimental Workflow for Synthesis and Characterization of Ethylene Phthalate**

The following diagram outlines a typical experimental workflow for the synthesis and subsequent characterization of **ethylene phthalate** in a laboratory setting.





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